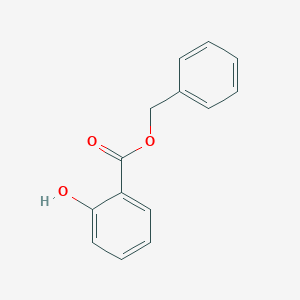

Benzyl salicylate

Overview

Description

Benzyl salicylate is an ester derived from salicylic acid and benzyl alcohol . It is a colorless liquid with a sweet, floral smell . It is used in cosmetics as a fragrance additive or UV light absorber .

Synthesis Analysis

Benzyl salicylate is synthesized through an esterification reaction between salicylic acid and benzyl alcohol in the presence of a catalyst such as sulfuric acid . Another synthesis method involves the homogeneous reaction of sodium salicylate with benzyl chloride in dimethylformamide (DMF) at 100°C .Molecular Structure Analysis

The molecular formula of Benzyl salicylate is C14H12O3 . It has a molar mass of 228.247 g/mol .Physical And Chemical Properties Analysis

Benzyl salicylate is a colorless liquid with a sweet, balsamic, somewhat floral aroma . It is slightly soluble in water but mixes well with oils and other organic solvents . It has a density of 1.2±0.1 g/cm3 .Scientific Research Applications

Cosmetics and Personal Care Products

Benzyl Salicylate is commonly used in cosmetics due to its pleasant fragrance and light stabilizing properties . It is found in a variety of products such as lotions, creams, and perfumes .

Risk Assessment in Cosmetics

Benzyl Salicylate has been the subject of next-generation risk assessment (NGRA) studies. These studies aim to evaluate the systemic safety of cosmetic ingredients after dermal exposure . In one such study, Benzyl Salicylate was found to be safe for daily application in a cosmetic leave-on face cream at 0.5% .

Toxicology Studies

Benzyl Salicylate is used in toxicology studies to understand its potential effects on human health. For instance, it has been studied for potential toxicodynamic effects using various assays, including pharmacology profiling, cell stress assays, and cytotoxicity assays .

Metabolism Studies

Research has been conducted to understand the metabolism of Benzyl Salicylate and the formation of its metabolites . These studies are crucial in understanding the potential systemic effects of Benzyl Salicylate.

Ultraviolet Light Absorber

Benzyl Salicylate also functions as an ultraviolet light absorber . This property makes it useful in products that are exposed to sunlight, such as sunscreens and outdoor furniture coatings.

Antioxidant Properties

Benzyl Salicylate has been found to have antioxidant properties . This means it can help protect the skin from damage caused by free radicals, which are unstable molecules that can harm cellular structures .

Mechanism of Action

Target of Action

Benzyl salicylate is a salicylic acid benzyl ester . It is known to target the enzyme known as cyclooxygenase (COX) . This enzyme is responsible for the formation of prostaglandins, substances which cause inflammation, swelling, pain, and fever .

Mode of Action

Benzyl salicylate, like other salicylates, inhibits the activity of the COX enzyme . This inhibition decreases the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . The result is a reduction in inflammation, swelling, pain, and fever .

Biochemical Pathways

Benzyl salicylate, as a derivative of salicylic acid, is synthesized from chorismate, which is derived from the shikimate pathway . In plants, salicylic acid biosynthesis originates from two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway .

Pharmacokinetics

It is known that benzyl salicylate is used in cosmetics as a fragrance additive or uv light absorber .

Result of Action

The primary result of benzyl salicylate’s action is the reduction of inflammation, swelling, pain, and fever due to its inhibition of the COX enzyme . It is also used in cosmetics for its fragrance and UV light absorbing properties . There is some evidence that people may become sensitized to this material .

Action Environment

The action of benzyl salicylate can be influenced by environmental factors. For instance, it is used as a solvent for crystalline synthetic musks and as a component and fixative in floral perfumes such as carnation, jasmine, lilac, and wallflower .

Safety and Hazards

properties

IUPAC Name |

benzyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTQGTTXIYCGGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Record name | BENZYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024598 | |

| Record name | Benzyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzyl salicylate is a colorless liquid. Melting point near room temperature (18-20 °C). (NTP, 1992), Liquid; Liquid, Other Solid, Solid, colourless oily liquid or opaque crystalline mass (tendency to supercool) with a faint, sweet, floral odour | |

| Record name | BENZYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoic acid, 2-hydroxy-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Benzyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/754/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

406 °F at 26 mmHg (NTP, 1992), 320 °C, BP: 211 °C at 2.67 kPa, 208.00 °C. @ 26.00 mm Hg | |

| Record name | BENZYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl salicylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

180 °C (356 °F) - closed cup, >212 °F (>100 °C) - closed cup | |

| Record name | Benzyl salicylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (NTP, 1992), In water, 8.8 mg/L at 20 °C, pH 6.8-7.1 /OECD Guideline 105 (Water Solubility)/, Slightly soluble in water, Miscible with alcohol or ether, Soluble in 9 vols of 90% alcohol, insoluble in water, glycerol; soluble in organic solvents, oils, miscible above 25� (in ethanol) | |

| Record name | BENZYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl salicylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/754/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.175 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.175 g/m cu at 20 °C, 1.173-1.183 | |

| Record name | BENZYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl salicylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/754/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

7.8X10-5 mm Hg at 25 °C /OECD Guideline 104 (Vapour Pressure Curve)/ | |

| Record name | Benzyl salicylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Thick liquid, Colorless liquid | |

CAS RN |

118-58-1 | |

| Record name | BENZYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYL SALICYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAO5MNK9TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzyl salicylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75 °F (NTP, 1992), 24 °C, 23.4 °C | |

| Record name | BENZYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl salicylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

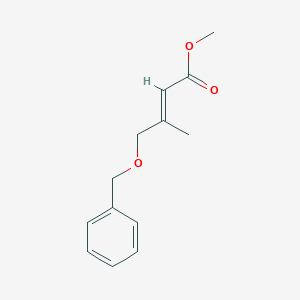

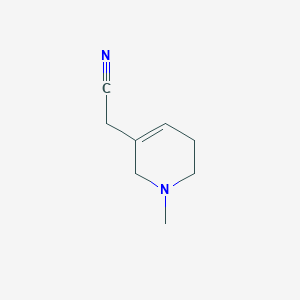

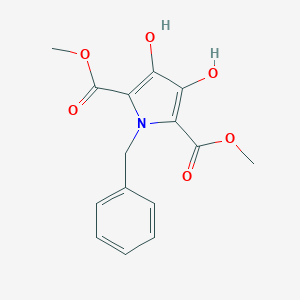

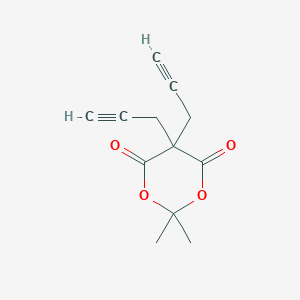

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of benzyl salicylate in the context of anti-inflammatory activity?

A1: Benzyl salicylate exhibits anti-inflammatory activity by inhibiting the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages. [, ] This involves suppressing the phosphorylation of key proteins in the pathway, including IκB kinase alpha (IKKα), IκB kinase beta (IKKβ), inhibitor of kappa B alpha (IκBα), and ultimately nuclear factor kappa B (NF-κB). [, ]

Q2: How does this inhibition of the NF-κB pathway translate to reduced inflammation?

A2: By inhibiting NF-κB, benzyl salicylate prevents the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the inflammatory response. [, ]

Q3: What is the molecular formula and weight of benzyl salicylate?

A3: Benzyl salicylate has the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol.

Q4: Are there any spectroscopic techniques used to confirm the structure of synthesized benzyl salicylate?

A4: Yes, researchers often utilize Infrared (IR) spectroscopy to confirm the structure of synthesized benzyl salicylate by comparing the obtained spectra with those reported in the literature. [, ]

Q5: Has benzyl salicylate been used in the creation of materials with specific properties?

A5: Yes, benzyl salicylate has been utilized in the preparation of gradient refractive index (GRIN) rods. [] These rods exhibit a gradual change in refractive index along their length, leading to unique optical properties.

Q6: How is benzyl salicylate incorporated into these GRIN rods?

A6: Benzyl salicylate is used as a swelling agent in the swollen-gel polymerization of methyl methacrylate (MMA). [] The polymerization process within a poly(methyl methacrylate) (PMMA) tube leads to a controlled distribution of benzyl salicylate, resulting in the desired refractive index gradient.

Q7: What type of reactions has benzyl salicylate been synthesized through?

A7: Benzyl salicylate has been synthesized through various methods, including:

- Homogeneous reaction: This involves reacting sodium salicylate with benzyl chloride in dimethylformamide solvent under heated conditions without a phase transfer catalyst. []

- Interesterification: This involves reacting methyl salicylate with benzyl alcohol using dibutyltin oxide as a catalyst. []

- Transesterification: This reaction typically utilizes catalysts like Al2O3/ZrO2 and involves reacting methyl salicylate with benzyl alcohol. [, ]

Q8: Are there any advantages of using a honeycomb monolith as a catalyst support for the synthesis of benzyl salicylate via transesterification?

A8: Yes, using a honeycomb monolith coated with Al2O3/ZrO2 as a catalyst in the vapor-phase transesterification of methyl salicylate with benzyl alcohol exhibits several advantages compared to powder forms of the catalyst: []

- Enhanced Catalytic Activity: Honeycomb monoliths demonstrate approximately 1.4 times higher catalytic activity compared to powder catalysts, potentially due to increased surface area and improved mass transfer. []

- Sustainable Synthesis: Honeycomb monolith catalysts contribute to a more sustainable synthesis process, aligning with green chemistry principles. [, ]

Q9: Have computational methods been used to study benzyl salicylate?

A9: Yes, virtual screening using the open conformation of the large extracellular loop (LEL) of the CD81 receptor identified benzyl salicylate as a potential inhibitor of the CD81-LEL—HCV-E2 interaction. [] This highlights the use of computational approaches in identifying the compound's potential biological activities.

Q10: Has modifying the structure of benzyl salicylate been explored for improving its activity?

A10: Yes, researchers have synthesized numerous benzyl salicylate derivatives with varying substitutions to investigate their ability to inhibit the CD81-LEL–HCV-E2 interaction. [, ]

Q11: What was the outcome of these structural modifications?

A11: Unfortunately, none of the synthesized derivatives exhibited higher inhibitory potency compared to the parent compound, benzyl salicylate. [, ] This suggests that the original structure might be crucial for its observed activity.

Q12: What is known about the metabolism of benzyl salicylate in the body?

A12: Studies indicate that benzyl salicylate is metabolized primarily into salicylic acid. [] This metabolic conversion is an important consideration when evaluating the compound's safety and potential toxicity.

Q13: Are there differences in the concentrations reached by benzyl salicylate and its metabolite, salicylic acid, after application on the skin?

A13: Yes, physiologically based pharmacokinetic (PBPK) modeling for a face cream containing benzyl salicylate predicted a significantly higher maximum concentration (Cmax) for the metabolite salicylic acid (93.2 nM) compared to the parent compound benzyl salicylate (1 nM). []

Q14: What cell line is commonly used to investigate the anti-inflammatory effects of benzyl salicylate?

A14: RAW 264.7 macrophages, a mouse leukemic monocyte macrophage cell line, are often employed to study the anti-inflammatory activity of benzyl salicylate in vitro. [, ]

Q15: Beyond its anti-inflammatory potential, what other biological activities of benzyl salicylate have been explored in cellular models?

A15: Researchers investigated the nephroprotective potential of benzyl salicylate against cisplatin-induced toxicity in LLC-PK1 cells, a pig kidney epithelial cell line. []

Q16: What were the findings of this nephroprotective study?

A16: Benzyl salicylate demonstrated significant protection against cisplatin-induced apoptosis in LLC-PK1 cells, indicating its potential as a nephroprotective agent. []

Q17: Is there any evidence of benzyl salicylate causing contact allergy?

A17: Yes, there are reported cases of allergic contact dermatitis attributed to benzyl salicylate present in various products, including hair products and cosmetics. [, , ]

Q18: What is being done to address this concern about contact allergy?

A18: The American Contact Dermatitis Society has included benzyl salicylate in its updated Core Allergen Series (2020) to enhance the detection of potential allergies in patients. []

Q19: Are there any safety concerns regarding the use of benzyl salicylate in cosmetic products?

A19: While generally considered safe for cosmetic use, there are concerns about potential long-term effects, particularly regarding its endocrine-disrupting potential. [, ] Further research, especially through in vivo studies, is essential to fully understand the long-term safety of benzyl salicylate.

Q20: What analytical techniques are commonly employed for the quantification of benzyl salicylate and related compounds in various matrices?

A20: High-performance liquid chromatography (HPLC) coupled with a diode array detector is a widely used technique for the simultaneous determination of benzyl salicylate and other allergens in cosmetics. [] Additionally, gas chromatography coupled with mass spectrometry (GC-MS) is employed for analyzing benzyl salicylate in complex mixtures, such as essential oils and environmental samples. [, , , ]

Q21: Has benzyl salicylate been detected in environmental samples?

A21: Yes, benzyl salicylate has been found in wastewater treatment plant (WWTP) influents, effluents, sewage sludge, and even surface water samples, raising concerns about its potential environmental impact. []

Q22: What are the potential risks associated with the presence of benzyl salicylate in the environment?

A22: Studies show that benzyl salicylate can pose risks to aquatic organisms. Notably, it exhibits a high risk to freshwater algae and a medium risk to fish, highlighting the importance of monitoring its presence in aquatic environments. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI)](/img/structure/B120996.png)